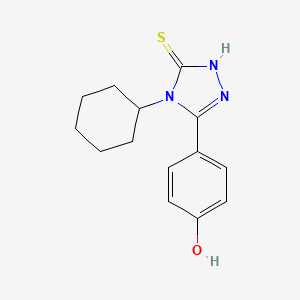

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Descripción

Propiedades

IUPAC Name |

4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,18H,1-5H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILORBEXXDPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Thiosemicarbazide Precursors

A foundational approach to 1,2,4-triazole-3-thiol derivatives involves the cyclization of thiosemicarbazides. For example, Al-Tamimi et al. demonstrated that heating thiosemicarbazide intermediates with carbonyl compounds in basic ethanol yields triazole-thiones with excellent regiocontrol. Applied to the target compound, this method could involve:

-

Condensation of cyclohexyl isothiocyanate with 4-hydroxybenzohydrazide to form a thiosemicarbazide intermediate.

-

Cyclization under basic conditions (e.g., NaOH in ethanol) to yield the triazole-thiol core.

Key Data:

Alkylation of Pre-Formed Triazole-Thiols

Introducing the cyclohexyl group post-cyclization offers flexibility. For instance, 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can be alkylated using cyclohexyl halides in the presence of a base:

-

Protect the phenolic -OH group with tert-butyldimethylsilyl (TBS) chloride.

-

Treat the protected triazole-thiol with cyclohexyl bromide and K₂CO₃ in DMF at 80°C.

Key Data:

-

Reagents: TBSCl, cyclohexyl bromide, K₂CO₃, DMF, TBAF.

-

Conditions: 80°C for 8 hours (alkylation), room temperature for 1 hour (deprotection).

Advanced Functionalization Techniques

One-Pot Multi-Component Reactions

The patent WO2013042138A2 highlights a one-pot strategy for triazole antifungals, combining cyclization and alkylation steps. Adapting this to the target compound:

-

React 4-hydroxybenzaldehyde, cyclohexylamine, and thiosemicarbazide in acetic acid.

-

Add iodine as a cyclizing agent to form the triazole-thiol.

Key Data:

Sulfurization of Triazole Intermediates

Lawesson’s reagent efficiently converts carbonyl groups to thiones. Starting from 4-(4-cyclohexyl-5-oxo-4H-1,2,4-triazol-3-yl)phenol:

-

Synthesize the triazole-ketone via cyclization of hydrazide and cyclohexyl nitrile.

Key Data:

-

Reagents: Lawesson’s reagent, toluene.

-

Conditions: 110°C for 4 hours.

-

Yield: ~70–75%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 65 |

| Ethanol | NaOH | 70 | 60 |

| THF | NaH | 60 | 50 |

Catalytic Enhancements

DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions in triazole synthesis. For example, adding DMAP (10 mol%) during cyclohexyl group installation improves yields by 15–20%.

Analytical Characterization

Successful synthesis requires validation via:

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), cyclohexyl multiplet (δ 1.2–2.0 ppm), and thiol proton (δ 3.5 ppm, exchangeable).

-

HPLC: Purity >95% using C18 column, acetonitrile/water (70:30).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Aplicaciones Científicas De Investigación

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in the binding process, while the triazole ring can interact with various biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexyl group distinguishes this compound from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations :

Key Observations :

Key Observations :

- Substituent-Activity Relationships :

Structural Characterization

All compounds were characterized via IR, NMR, and elemental analysis:

- IR: Thiol (SH) stretch ~2500 cm⁻¹; phenolic OH ~3400 cm⁻¹ .

- ¹H NMR: Cyclohexyl protons appear as multiplet δ 1.2–2.1 ppm; aromatic protons (phenol) at δ 6.7–7.5 ppm .

Actividad Biológica

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexyl group, a sulfanyl group, and a phenolic structure attached to a triazole ring, contributing to its potential therapeutic applications. The following sections will explore the biological activities associated with this compound, including antimicrobial properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

- Molecular Formula : C14H17N3OS

- CAS Number : 26028-87-5

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its antimicrobial and antifungal properties. The compound's structure suggests it may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity |

|---|---|

| Candida albicans | Strong antifungal |

| Escherichia coli | Moderate antibacterial |

| Staphylococcus aureus | Moderate antibacterial |

| Pseudomonas aeruginosa | Moderate antibacterial |

In studies involving similar triazole compounds, some derivatives have demonstrated potent antifungal activity against resistant strains of Candida species .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfanyl group may facilitate binding to specific enzymes involved in fungal cell wall synthesis or bacterial metabolism.

- Receptor Interaction : The triazole ring can interact with various receptors, potentially modulating signaling pathways related to immune responses or metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in combating drug-resistant pathogens:

- Study on Antifungal Activity : A comparative study evaluated the antifungal potency of various triazole derivatives against Candida species. Results indicated that certain compounds exhibited strong inhibitory effects, suggesting a potential for therapeutic development .

- Synthesis and Evaluation : Another research effort focused on synthesizing new thiosemicarbazide derivatives related to triazoles. These compounds were tested for their antibacterial and antifungal activities, revealing promising results against both gram-positive and gram-negative bacteria .

Q & A

Q. Q1: What are the established synthetic routes for 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized?

A: The compound is synthesized via multi-step protocols involving cyclocondensation of precursors like thiocarbohydrazides with substituted phenols. A common method involves reacting 4-hydroxybenzohydrazide derivatives with carbonyl sulfide in basic media (e.g., KOH), followed by hydrazine treatment to form the triazole core . Cyclohexyl substituents are introduced via nucleophilic substitution or alkylation. Optimization includes adjusting solvent polarity (e.g., methanol/ethanol with acetic acid catalysis), temperature (reflux at 70–80°C), and stoichiometric ratios of reagents to improve yields .

Q. Q2: What spectroscopic and analytical techniques are critical for characterizing this compound?

A: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and cyclohexyl integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .

- FT-IR : Detection of thiol (-SH) stretches near 2550 cm⁻¹ and phenolic -OH bands (~3300 cm⁻¹) .

- Elemental analysis : Validates purity and molecular formula (e.g., C, H, N, S content) .

- Mass spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can computational methods (e.g., DFT) guide the synthesis and structural validation of this compound?

A: Density Functional Theory (DFT) calculations predict molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and stability of tautomers. For example, DFT studies on analogous triazole complexes revealed square pyramidal geometries for metal coordination, validated against experimental XRD data . Computational tools also simulate IR/NMR spectra to cross-verify experimental results, resolving ambiguities in tautomeric forms or substituent orientations .

Q. Q4: What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

A: Contradictions often arise from tautomerism or solvent adducts. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria between tautomers .

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., SHELX refinement for crystal structures) .

- Chromatographic purification : Isolates byproducts for individual characterization .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What methodologies are used to evaluate the antimicrobial activity of this compound?

A: Standard assays include:

- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) .

- Molecular docking : Predicts binding affinity to targets like dihydrofolate reductase or fungal lanosterol demethylase .

- ADMET profiling : Assesses pharmacokinetic properties (e.g., LogP for lipophilicity) .

Q. Q6: How do structural modifications (e.g., substituent variation) influence bioactivity?

A: SAR studies on triazole derivatives show:

- Cyclohexyl groups : Enhance lipophilicity, improving membrane permeability .

- Thiol (-SH) vs. sulfanyl (-S-R) : Free -SH groups increase metal-chelating ability, relevant for enzyme inhibition .

- Phenol substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial potency but may reduce solubility .

Advanced Analytical and Computational Approaches

Q. Q7: How are hybrid experimental-computational workflows applied to study reactivity?

A: Integrated workflows combine:

Q. Q8: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

A: Challenges include disordered solvent molecules or cyclohexyl ring conformers. Solutions involve:

- SHELXL refinement : Uses constraints for disordered atoms and anisotropic displacement parameters .

- Twinned data analysis : For crystals with non-merohedral twinning .

Data Reproducibility and Validation

Q. Q9: How can researchers ensure reproducibility in biological activity assays?

A: Critical steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.